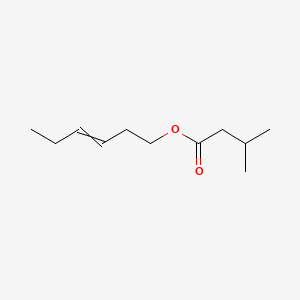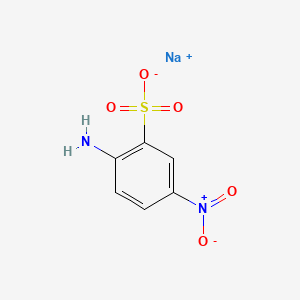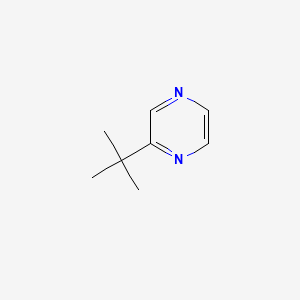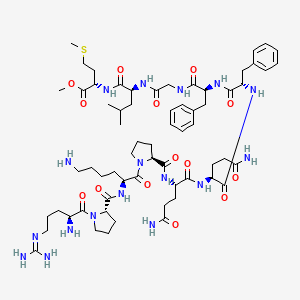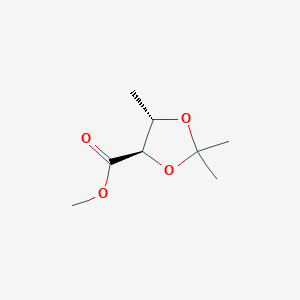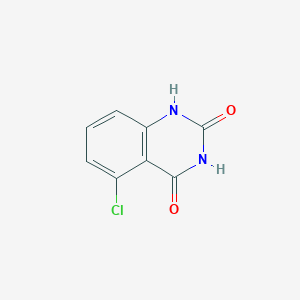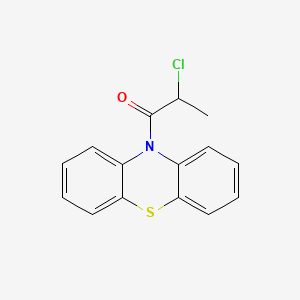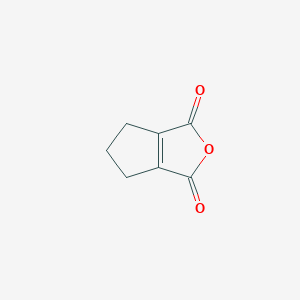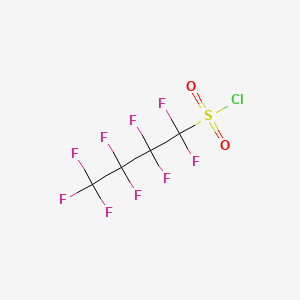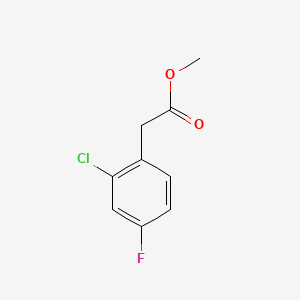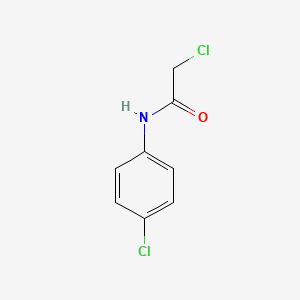
2-氯-N-(4-氯苯基)乙酰胺
描述
2-chloro-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(4-chlorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8369. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物活性化合物的合成
2-氯-N-(4-氯苯基)乙酰胺是合成各种药物活性化合物的先导化合物。 其衍生物已被探索用于其潜在的治疗作用 . 例如,该化合物的衍生物已被评估用于其II型糖尿病活性,展示了该化合物在药物化学中的相关性 .
抗菌活性
该化合物已被用于合成具有显着生物活性的恶唑和噻唑衍生物,例如抗菌和抗真菌特性 . 这些合成的化合物已显示出对革兰氏阳性和革兰氏阴性细菌菌株的有效性,突出了它们在开发新的抗菌剂中的重要性 .
有机合成中的作用
包括2-氯-N-(4-氯苯基)乙酰胺在内的氯乙酰胺衍生物,由于其在形成各种复杂分子方面的多功能性,被用于有机合成. 它们作为合成更复杂结构的中间体,证明了它们在化学研究中的实用性。
抗癌剂合成
2-氯-N-(4-氯苯基)乙酰胺的某些衍生物正在作为潜在的抗癌剂进行研究 . 这些衍生物用于合成诸如4-芳基-6-氯喹啉-2-酮和5-芳基-7-氯-1,4-苯并二氮杂卓之类的化合物,这些化合物在抗乙型肝炎病毒活性方面已显示出前景,并且可能对癌症治疗有影响 .
药物设计与发现
在药物设计与发现领域,2-氯-N-(4-氯苯基)乙酰胺起着合成具有潜在治疗应用的新型化合物的基石作用 . 其衍生物是研究人员在药物发现早期阶段使用的一组独特的化学物质。
化学研究与开发
该化合物在化学研究与开发中也具有重要意义,它用于研究基于分子相互作用的合成、半合成和天然生物活性物质的影响 . 它有助于设计新的衍生物,这些衍生物通过提高安全性及有效性来提高生活质量 .
属性
IUPAC Name |
2-chloro-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCRMHFHHTVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186544 | |
| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-75-6 | |
| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3289-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-Dichloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-chloro-N-(4-chlorophenyl)acetamide?
A1: 2-Chloro-N-(4-chlorophenyl)acetamide exhibits structural similarities to other amides, such as N-(4-chlorophenyl)acetamide, N-2-chloro-(4-methylphenyl)acetamide, and N-2-chloro-(4-nitrophenyl)acetamide []. This suggests potential for analogous chemical behavior and reactivity. The molecule's structure, determined through methods like X-ray crystallography, reveals key features:
- Hydrogen Bonding: The molecule can form intermolecular hydrogen bonds through the N—H⋯O interaction, influencing its solid-state packing and potentially its physicochemical properties [].
Q2: Has 2-chloro-N-(4-chlorophenyl)acetamide demonstrated any promising biological activity?
A2: While the provided research primarily focuses on the structural characterization of 2-chloro-N-(4-chlorophenyl)acetamide [], its use as a precursor in synthesizing silver(I) and palladium(II)-NHC complexes showcases a potential application []. These complexes, incorporating N-heterocyclic carbenes (NHCs), have shown promising antibacterial activity []. This highlights the compound's utility as a building block for synthesizing potentially bioactive metal complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
